3-Bromo-1-methyl-1H-indole-5-carbonitrile
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Overview
Description
3-Bromo-1-methyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indole-5-carbonitrile typically involves the bromination of 1-methyl-1H-indole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form corresponding oxindoles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of oxindoles.
Reduction: Formation of 3-amino-1-methyl-1H-indole-5-carbonitrile.
Scientific Research Applications
3-Bromo-1-methyl-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indole-5-carbonitrile: Lacks the methyl group at the nitrogen atom.
1-Methyl-1H-indole-5-carbonitrile: Lacks the bromine atom at the 3-position.
3-Chloro-1-methyl-1H-indole-5-carbonitrile: Has a chlorine atom instead of bromine at the 3-position.
Uniqueness
3-Bromo-1-methyl-1H-indole-5-carbonitrile is unique due to the presence of both the bromine atom and the nitrile group, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic and medicinal applications.
Properties
Molecular Formula |
C10H7BrN2 |
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Molecular Weight |
235.08 g/mol |
IUPAC Name |
3-bromo-1-methylindole-5-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-9(11)8-4-7(5-12)2-3-10(8)13/h2-4,6H,1H3 |
InChI Key |
KKOSJLDMPVFEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C#N)Br |
Origin of Product |
United States |
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